molecular formula C8H3ClF3N B6201199 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine CAS No. 2694729-64-9

2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine

Cat. No.: B6201199
CAS No.: 2694729-64-9
M. Wt: 205.56 g/mol
InChI Key: RJMWFWVVVTZKBH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, an ethynyl group at the fourth position, and a trifluoromethyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylated reagents under specific conditions. The reaction typically requires the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydride, and an organic solvent.

    Addition Reactions: Reagents such as bromine or hydrogen chloride are used, often in the presence of a catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

    Oxidation and Reduction Reactions: Products include pyridine N-oxides or dihydropyridines, respectively.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it a valuable building block in organic synthesis. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biological targets.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReacts with nucleophiles to form new compoundsVarious substituted pyridines
Cross-CouplingUtilized in coupling reactions to form biaryl compoundsBiaromatic systems
FunctionalizationCan be functionalized at the ethynyl groupDiverse derivatives

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of trifluoromethylpyridines often demonstrate enhanced biological activity due to the presence of fluorine atoms, which can alter the pharmacokinetics and bioavailability of compounds .

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, several derivatives of trifluoromethylpyridines were synthesized, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

Agrochemical Applications

Use in Crop Protection

The compound is also relevant in agrochemical formulations. Trifluoromethylpyridine derivatives are known for their herbicidal properties, particularly against key weed species in cereal crops. For instance, fluazifop-butyl, a derivative containing the trifluoromethylpyridine moiety, has been successfully used to control grass weeds in wheat fields .

Table 2: Agrochemical Products Derived from Trifluoromethylpyridines

Product NameActive IngredientApplication Area
Fluazifop-butyl2-Chloro-4-(trifluoromethyl)pyridineHerbicide for cereals
Other TFMP DerivativesVarious derivativesPest control

Industrial Applications

Development of New Materials

Due to its chemical stability and reactivity, this compound is being explored for use in the development of new materials such as polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethynyl group can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can participate in hydrogen bonding or electrostatic interactions with biological molecules, further influencing the compound’s activity .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.

    4-Ethynyl-5-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.

    2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but lacks the ethynyl group.

Uniqueness: 2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (chloro, ethynyl, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .

Biological Activity

2-Chloro-4-ethynyl-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF3N, with a molecular weight of 207.57 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group is known to modulate the electronic properties of the molecule, potentially enhancing its reactivity towards nucleophilic sites in proteins. The alkyne functionality may also participate in click chemistry reactions, facilitating the formation of covalent bonds with biomolecules.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma).
  • Mechanism : Induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The compound's efficacy was evaluated using IC50 values, showing potent activity against these cell lines, with values ranging from 0.1 µM to 1 µM depending on the specific cell type and experimental conditions .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes involved in cancer metabolism and progression. Notably, it has shown:

  • Inhibition of CDK2 and CDK9 : Important for cell cycle regulation and transcriptional control, respectively.

The compound demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 .

Study on Ferroptosis Induction

In a study focused on ferroptosis induction, researchers synthesized several analogs of this compound to evaluate their effectiveness as ferroptotic agents. The results indicated that compounds with similar structures could selectively induce ferroptosis in cancer cells while sparing normal cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that the compound has favorable absorption and distribution characteristics due to its lipophilic nature. Toxicity assessments revealed that while it exhibits potent anticancer activity, careful dosing is required to minimize adverse effects on non-cancerous tissues.

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight207.57 g/molVaries
Anticancer ActivityIC50: 0.1 - 1 µMTypically higher IC50 values
Enzyme TargetCDK2, CDK9Various kinases
MechanismInduces ferroptosisVaries; often apoptosis
ToxicityModerateVaries; often higher toxicity

Properties

CAS No.

2694729-64-9

Molecular Formula

C8H3ClF3N

Molecular Weight

205.56 g/mol

IUPAC Name

2-chloro-4-ethynyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H3ClF3N/c1-2-5-3-7(9)13-4-6(5)8(10,11)12/h1,3-4H

InChI Key

RJMWFWVVVTZKBH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1C(F)(F)F)Cl

Purity

95

Origin of Product

United States

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